molecular formula C16H11ClN2O3 B6523960 3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 683231-69-8

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No. B6523960
CAS RN: 683231-69-8
M. Wt: 314.72 g/mol
InChI Key: RMSSYPRCHIOVRA-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindole . It has a molecular formula of C18H11ClN2O3S . It is a solid substance and its molecular weight is 370.810 Da .


Synthesis Analysis

The synthesis of such compounds usually involves the condensation of a phthalic anhydride with primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 370.810 Da . The InChI Code for this compound is 1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . It could also involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 .

properties

IUPAC Name

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSSYPRCHIOVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

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